4-(Thien-2-ylmethyl)benzoyl chloride

Vue d'ensemble

Description

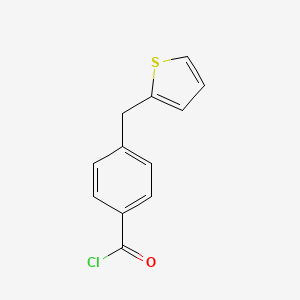

4-(Thien-2-ylmethyl)benzoyl chloride is a useful research compound. Its molecular formula is C12H9ClOS and its molecular weight is 236.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Thien-2-ylmethyl)benzoyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a thienyl group attached to a benzoyl chloride moiety. The presence of the thienyl ring contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of benzoyl chloride, including those with thienyl substitutions, exhibit varying degrees of antibacterial activity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 70 µg/mL |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienyl-substituted benzoyl chlorides. Specifically, this compound has shown promise in inducing apoptosis in cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In vitro studies using the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in a significant increase in apoptotic cells. The annexin V-FITC assay indicated a 22-fold increase in late apoptotic cells compared to controls, highlighting its potential as an anticancer agent .

Table 2: Apoptosis Induction by this compound

| Treatment | Annexin V-FITC Positive Cells (%) |

|---|---|

| Control | 0.18 |

| This compound | 22.04 |

Anti-inflammatory Activity

The anti-inflammatory effects of compounds similar to this compound have also been investigated. The mechanism appears to involve inhibition of protein denaturation, which is a key factor in inflammatory responses.

In vitro assays demonstrated significant anti-inflammatory activity with IC50 values comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that derivatives of benzoyl chloride can serve as effective anti-inflammatory agents .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-(Thien-2-ylmethyl)benzoyl chloride as an anticancer agent. Its derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from this benzoyl chloride have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | MDA-MB-231 | 10.5 | Induces apoptosis via caspase activation |

| 4b | HeLa | 15.2 | Inhibits cell cycle progression |

| 4c | A549 | 8.3 | Disrupts mitochondrial function |

Case Study: Apoptosis Induction

In a study involving MDA-MB-231 breast cancer cells, a derivative of this compound was shown to induce apoptosis significantly, increasing the percentage of annexin V-positive cells by over 22-fold compared to control groups . This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

Organic Synthesis

Reagent in Chemical Reactions

this compound is utilized as a reagent in various organic synthesis reactions, particularly in the formation of thiazolone derivatives and other heterocyclic compounds. Its ability to act as an acylating agent makes it valuable in synthesizing complex organic molecules.

Table 2: Reactions Involving this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Acylation | Thiazolone derivatives | Room temperature, solvent-free |

| Coupling | Biologically active compounds | Catalytic conditions |

| Formation of amides | Amides from amines | Base-catalyzed |

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in developing new materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends

Research indicates that incorporating this compound into polycarbonate blends improves impact resistance without compromising transparency . This property is particularly desirable in applications requiring durable yet clear materials.

Analyse Des Réactions Chimiques

Hydrolysis and Solvolysis Reactions

4-(Thien-2-ylmethyl)benzoyl chloride undergoes rapid hydrolysis in aqueous media to form the corresponding carboxylic acid (4-(thien-2-ylmethyl)benzoic acid) and HCl. The reaction follows a nucleophilic acyl substitution mechanism, as shown:

Key Data (Generalized from Benzoyl Chloride Analogs ):

| Parameter | Value | Conditions |

|---|---|---|

| ΔH (Hydrolysis) | -34.04 ± 0.21 kJ/mol | Liquid phase, 25°C |

| Rate Constant (Hydrolysis) | 0.0852 min⁻¹ | 95% Ethanol, 25°C |

The electron-donating thienylmethyl group slightly reduces electrophilicity at the carbonyl carbon compared to unsubstituted benzoyl chloride, potentially lowering hydrolysis rates.

Alcoholysis and Esterification

In alcohol solvents, the compound reacts to form esters. For example, with ethanol:

Kinetic Analysis (Generalized from Substituted Benzoyl Chlorides ):

| Alcohol | Pseudo-First-Order Rate Constant (min⁻¹) | Temperature |

|---|---|---|

| Ethanol | 0.0757 | 25°C |

| n-Propanol | 0.0321 | 25°C |

Steric hindrance from the thienylmethyl group may explain slower reaction rates compared to simpler benzoyl chlorides.

Aminolysis and Amide Formation

Reaction with primary or secondary amines yields substituted amides. For instance, with aniline:

Thermochemical Data (Benzoyl Chloride Analogs ):

| Amine | ΔH (Reaction) | Conditions |

|---|---|---|

| Benzylamine | -168 ± 0.8 kJ/mol | Benzene solvent, 25°C |

| Pyridine | -164 ± 1 kJ/mol | Benzene solvent, 25°C |

Friedel-Crafts Acylation

The compound acts as an acylating agent in Friedel-Crafts reactions, enabling the synthesis of substituted aromatic ketones. For example, with benzene:

The thienylmethyl group may direct electrophilic substitution to specific positions on the aromatic ring, though experimental data for this specific derivative remains limited.

Reaction with Grignard Reagents

The thienylmethyl group may stabilize intermediate complexes during reactions with Grignard reagents, facilitating ketone formation:

Propriétés

IUPAC Name |

4-(thiophen-2-ylmethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHWXUBTRWZCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670698 | |

| Record name | 4-[(Thiophen-2-yl)methyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151512-19-4 | |

| Record name | 4-[(Thiophen-2-yl)methyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.